
(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one
Overview
Description
(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a thiophene ring fused with an imidazolidinone structure
Mechanism of Action
Target of Action
Compounds with a similar thiophen-3-yl structure have been found to inhibit erk1/2, key components of the ras-raf-mek-erk signaling cascade . This cascade plays a crucial role in mediating tumor progression .
Mode of Action
Similar compounds have been shown to directly inhibit erk1/2, significantly blocking the phosphorylation expression of their downstream substrates p90rsk and c-myc .
Biochemical Pathways
The compound may affect the RAS-RAF-MEK-ERK signaling cascade, which is abnormally activated in various tumors . By inhibiting ERK1/2, the compound could potentially disrupt this pathway, leading to a decrease in tumor progression .
Result of Action
The compound’s action could potentially lead to potent antitumor efficacy both in vitro and in vivo against certain types of cancer, such as triple-negative breast cancer and colorectal cancer models harboring BRAF and RAS mutations . It may induce cell apoptosis and incomplete autophagy-related cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of thiophene-3-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for pharmaceutical development.
Industry
In the industrial sector, this compound is explored for its applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in advanced materials and devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A related compound with a similar thiophene ring structure.
2-Thioxoimidazolidin-4-one: Shares the imidazolidinone core structure.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
Uniqueness
(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one is unique due to its combined thiophene and imidazolidinone structures, which confer distinct electronic and chemical properties. This dual functionality allows for versatile applications and makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5E)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)imidazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)/b6-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKKBYFFNHWOJO-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=C2C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/2\C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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